8-Aminoquinolin-5-ol dihydrochloride

Vue d'ensemble

Description

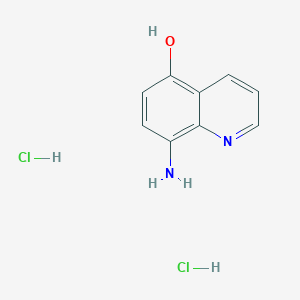

8-Aminoquinolin-5-ol dihydrochloride is a chemical compound with the molecular formula C9H10Cl2N2O. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its significant applications in various fields, including medicinal chemistry and industrial processes.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 8-Aminoquinolin-5-ol dihydrochloride typically involves the reaction of 8-aminoquinoline with hydrochloric acid. The process can be carried out under controlled conditions to ensure the purity and yield of the final product. The reaction is usually performed in a solvent such as ethanol or water, and the product is isolated by crystallization .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and other advanced technologies can enhance the efficiency and scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

8-Aminoquinolin-5-ol dihydrochloride participates in several reaction types:

Substitution Reactions

-

Electrophilic Substitution : The hydroxyl group at position 5 undergoes electrophilic substitution, enabling the introduction of sulfonate, halogen, or nitro groups. For example, bromination with N-bromosuccinimide (NBS) in chloroform yields 7-bromo-8-hydroxyquinoline derivatives .

-

Nucleophilic Substitution : The amino group at position 8 reacts with electrophiles such as acyl chlorides. A study demonstrated the synthesis of N-acyl derivatives using 2,2,2-trichloroethyl carbonochloridate in tetrahydrofuran (THF), forming carbamate intermediates .

Transamidation

Palladium-catalyzed transamidation reactions enable the replacement of the 8-aminoquinoline amide group with aryl or alkyl amines. This one-pot process uses Boc (tert-butyloxycarbonyl) activation to weaken the amidic C(acyl)–N bond, facilitating insertion of low-valent metals like Pd(0). Yields exceed 90% under mild conditions .

Coordination Chemistry

The compound acts as a bidentate ligand, chelating metal ions such as Cu(II), Fe(II/III), and Zn(II). Its complexes exhibit distinct stoichiometries:

| Metal Ion | Complex Stoichiometry | Observed Properties |

|---|---|---|

| Cu(II) | 1:2 (Metal:Ligand) | Square-planar geometry, catalytic activity in redox reactions |

| Fe(III) | 1:3 | Octahedral geometry, stabilizes high-spin states |

Reagents and Reaction Conditions

Key reagents and optimized conditions for its reactions include:

Catalytic Systems

-

Palladium Catalysts : Pd(OAc)₂ or Pd(PPh₃)₄ for cross-coupling and transamidation .

-

Microwave-Assisted Synthesis : Accelerates reactions like condensations (e.g., with aromatic aldehydes) from hours to minutes .

Solvents and Bases

-

THF/MeCN : Preferred for nucleophilic substitutions and carbamate formations .

-

Triethylamine (TEA) : Neutralizes HCl byproducts in sulfonylation reactions .

Major Reaction Products

Chelation-Assisted C–H Activation

The hydroxyl and amino groups facilitate metal coordination, directing regioselective functionalization. For instance, Cu(II) complexes promote oxidative coupling reactions via radical intermediates .

Boc-Activation in Transamidation

Boc groups destabilize the amide resonance, enabling Pd insertion into the C(acyl)–N bond. This generates acyl-Pd intermediates that react with amines to form new amides .

Antiviral Derivatives

8-Hydroxyquinoline-2-carboxanilides, synthesized via condensation with substituted anilines, showed H5N1 inhibition (>85%) linked to electron-withdrawing substituents (e.g., –NO₂) and high lipophilicity (log k > 0.4) .

Neuroprotective Metal Complexes

Cu(II) and Zn(II) complexes of 8-aminoquinoline derivatives restored neuronal cell viability by 78% under oxidative stress, modulating apoptosis markers (BAX/BCL-2 ratio) via SIRT1/FOXO3a signaling .

Environmental and Stability Considerations

Applications De Recherche Scientifique

Chemistry

- Synthesis of Complex Organic Molecules : 8-Aminoquinolin-5-ol dihydrochloride serves as a building block in organic synthesis, particularly in the creation of novel compounds with potential biological activities.

- Coordination Chemistry : It acts as a bidentate ligand, forming stable complexes with various metal ions, which can be utilized in catalysis and material science.

Biology

- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens, including multidrug-resistant strains of Plasmodium falciparum.

- Anticancer Properties : Studies have demonstrated that derivatives of this compound can induce apoptosis in cancer cells by disrupting DNA and protein synthesis.

Medicine

- Antimalarial Drug Development : It is a precursor for the synthesis of antimalarial drugs such as primaquine and tafenoquine, targeting multiple life-cycle stages of malaria parasites.

- Neuroprotective Effects : Research indicates potential applications in neurodegenerative diseases due to its ability to modulate oxidative stress and cellular signaling pathways.

Industry

- Production of Dyes and Pigments : The compound is utilized in the manufacturing of dyes and other industrial chemicals due to its chemical reactivity and stability.

- Functional Materials : Its unique properties make it suitable for developing functional materials used in various applications, including electronics and coatings.

The biological activities of this compound are diverse, encompassing neuroprotection, antimalarial effects, and anticancer activity.

Neuroprotective Effects

Research has shown that this compound can protect neuronal cells from oxidative stress. A notable study demonstrated the effects on human neuroblastoma SH-SY5Y cells:

| Parameter | Control | H2O2 Treatment | 8-AQ Complex Treatment |

|---|---|---|---|

| Cell Viability (%) | 100 | 34.5 | 78.2 |

| BAX Expression (%) | 100 | 134 | 78 |

| BCL-2 Expression (%) | 100 | 54 | 92 |

| SOD2 Expression (%) | 100 | 57 | 85 |

The treatment with the compound significantly restored cell viability and modulated apoptotic markers, indicating its potential as a neuroprotective agent through activation of the SIRT1/FOXO3a signaling pathway .

Antimalarial Activity

The efficacy of 8-Aminoquinolin-5-ol derivatives against malaria has been extensively studied. Tafenoquine, derived from this structure, has shown effectiveness against Plasmodium vivax and Plasmodium ovale. Its mechanism involves interference with mitochondrial function in parasites, leading to cell death .

Case Study 1: Neuroprotection Against Oxidative Stress

A study on SH-SY5Y cells treated with an 8-aminoquinoline-copper complex showed significant reductions in reactive oxygen species levels and restoration of mitochondrial membrane potential, highlighting its neuroprotective potential .

Case Study 2: Antimalarial Efficacy

Clinical evaluations of Tafenoquine demonstrated its effectiveness in treating malaria with fewer side effects compared to traditional therapies. Its mechanism involves disrupting metabolic processes within malaria parasites .

Mécanisme D'action

The mechanism of action of 8-Aminoquinolin-5-ol dihydrochloride involves its interaction with various molecular targets. In biological systems, it can interfere with DNA and protein synthesis, leading to the inhibition of cell growth and proliferation. The compound may also affect cellular signaling pathways and enzyme activities, contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

Primaquine: An antimalarial drug with a similar quinoline structure.

Tafenoquine: Another antimalarial agent with a longer half-life compared to primaquine.

Chloroquine: A widely used antimalarial drug with a different mechanism of action.

Uniqueness: 8-Aminoquinolin-5-ol dihydrochloride is unique due to its specific chemical structure, which allows it to undergo a variety of chemical reactions and exhibit diverse biological activities. Its versatility makes it a valuable compound in both research and industrial applications .

Activité Biologique

Overview

8-Aminoquinolin-5-ol dihydrochloride, a derivative of quinoline, is a compound with significant potential in medicinal chemistry. Its molecular formula is C9H10Cl2N2O, and it is recognized for its broad range of biological activities, particularly in antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and applications in various fields.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity. Research indicates that compounds containing the 8-hydroxyquinoline nucleus, including this compound, show effectiveness against various pathogens. For instance, derivatives have been tested against multidrug-resistant strains of Plasmodium falciparum, demonstrating significant inhibition of growth with IC50 values lower than 5 nM for some derivatives .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies highlight its ability to induce apoptosis in cancer cells by interfering with DNA and protein synthesis, thereby inhibiting cell proliferation. The mechanism involves modulation of cellular signaling pathways and enzyme activities that are crucial for tumor growth .

The biological activity of this compound can be attributed to several mechanisms:

- Interference with DNA/RNA Synthesis : The compound can bind to DNA and RNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in metabolic pathways critical for cell survival.

- Cell Signaling Modulation : The compound influences signaling pathways that regulate cell growth and apoptosis, contributing to its therapeutic effects .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is useful:

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antiviral activity against H5N1 avian influenza viruses using derivatives of 8-hydroxyquinoline. Results indicated that di- and tri-substituted derivatives exhibited higher inhibition rates (up to 91.2%) while maintaining low cytotoxicity levels (around 2.4%) .

- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that this compound could induce significant cytotoxic effects at specific concentrations, suggesting its potential as a lead compound in cancer therapy .

- Pharmacological Applications : The compound's role as an iron chelator has been explored, indicating potential neuroprotective effects in conditions like Alzheimer's disease due to its ability to modulate metal ion homeostasis .

Propriétés

IUPAC Name |

8-aminoquinolin-5-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O.2ClH/c10-7-3-4-8(12)6-2-1-5-11-9(6)7;;/h1-5,12H,10H2;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWDNWYQJSGQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)N)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.